1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity against the covid-19 main protease .
Mode of Action
It is suggested that electronegativity, resonance effects, hydrophobic interaction, halogen, and hydrogen bonding may play significant roles in the performance of these compounds as an inhibitor ligand .
Biochemical Pathways
Similar compounds have been shown to inhibit α-glucosidase, antitubercular, antileishmania, anticonvulsant, antimalarial, antifungal, anticancer, antidiabetic, antihypertensive, anti-hiv, and antidepressant agents .
Pharmacokinetics
The compound’s synthesis process suggests that it may have good to excellent yields, which could potentially impact its bioavailability .
Result of Action
It is suggested that these compounds may have proper affinity against the covid-19 main protease with excellent binding energies .
Action Environment
The synthesis process of these compounds suggests that they are obtained in the presence of a catalyst in ethanol at reflux for 2 hours , which may imply that certain environmental conditions such as temperature and solvent may influence the compound’s action.
Properties
IUPAC Name |
1-[9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-3-5-17(6-4-15)20-14-21-19-13-18(24)7-8-22(19)29-23(27(21)25-20)9-11-26(12-10-23)16(2)28/h3-8,13,21H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYVXKSPYFNVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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